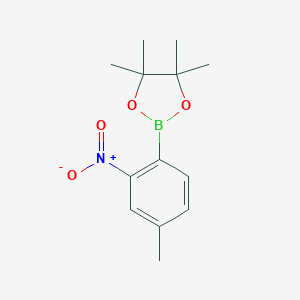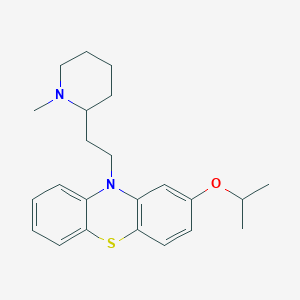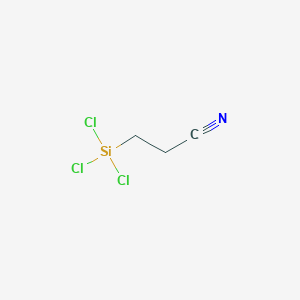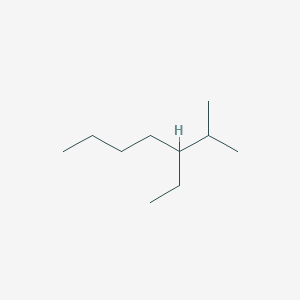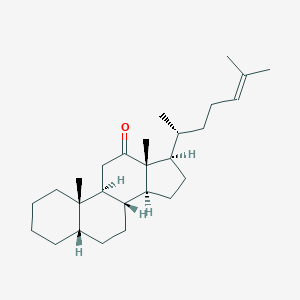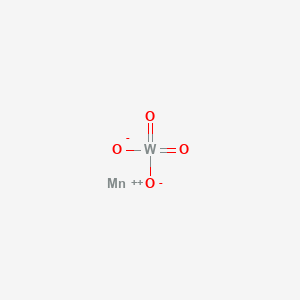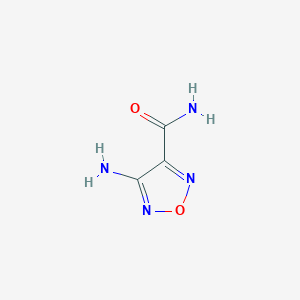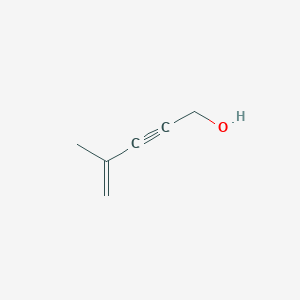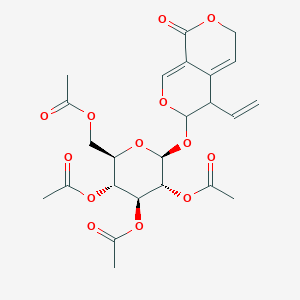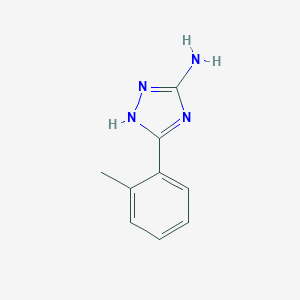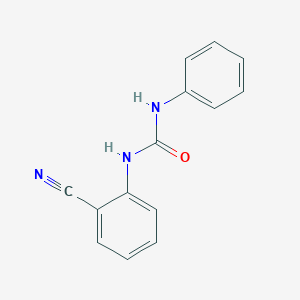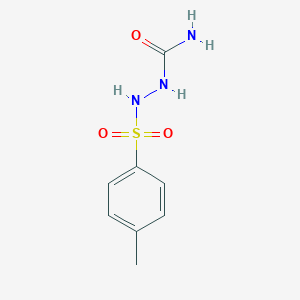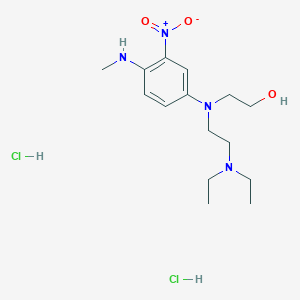
Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride, also known as Ethanol Yellow, is a chemical compound that has been widely used in scientific research. This compound is a fluorescent dye that has been used to label proteins, nucleic acids, and other biomolecules in vitro and in vivo. Ethanol Yellow has been used in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.
作用機序
The mechanism of action of Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow involves the binding of the dye to biomolecules through electrostatic and hydrophobic interactions. The fluorescent properties of Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow are due to the presence of a nitro group and an amino group in the molecule. The nitro group is responsible for the absorption of light, while the amino group is responsible for the emission of light.
Biochemical and Physiological Effects:
Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound has been used in a variety of cell-based assays and has been shown to have minimal cytotoxicity and genotoxicity.
実験室実験の利点と制限
The advantages of using Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow in lab experiments include its high solubility in water and ethanol, its stability under a wide range of pH and temperature conditions, and its low toxicity to cells and tissues. The limitations of using Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow include its relatively low quantum yield and its susceptibility to photobleaching.
将来の方向性
There are several future directions for the use of Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow in scientific research. One potential application is the development of new fluorescent probes that can target specific biomolecules or cellular structures. Another potential application is the use of Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow in combination with other fluorescent dyes to enable multicolor imaging of cells and tissues. Additionally, the use of Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow in combination with other imaging modalities, such as electron microscopy and X-ray crystallography, may enable the visualization of biomolecules at higher resolution.
合成法
The synthesis of Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow involves the reaction of 2-(diethylamino)ethylamine with 4-(methylamino)-3-nitroaniline in the presence of ethanol and hydrochloric acid. The product is then purified using column chromatography to obtain Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow as a dihydrochloride salt.
科学的研究の応用
Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow has been widely used in scientific research as a fluorescent dye to label and visualize biomolecules. This compound has been used to label proteins, nucleic acids, and other biomolecules in vitro and in vivo. Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow has been used in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.
特性
CAS番号 |
14608-13-0 |
|---|---|
製品名 |
Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride |
分子式 |
C15H28Cl2N4O3 |
分子量 |
383.3 g/mol |
IUPAC名 |
2-[N-[2-(diethylamino)ethyl]-4-(methylamino)-3-nitroanilino]ethanol;dihydrochloride |
InChI |
InChI=1S/C15H26N4O3.2ClH/c1-4-17(5-2)8-9-18(10-11-20)13-6-7-14(16-3)15(12-13)19(21)22;;/h6-7,12,16,20H,4-5,8-11H2,1-3H3;2*1H |
InChIキー |
HZKJRXKCBIZDAW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(CCO)C1=CC(=C(C=C1)NC)[N+](=O)[O-].Cl.Cl |
正規SMILES |
CCN(CC)CCN(CCO)C1=CC(=C(C=C1)NC)[N+](=O)[O-].Cl.Cl |
その他のCAS番号 |
14608-13-0 |
同義語 |
2-[2-diethylaminoethyl-(4-methylamino-3-nitro-phenyl)amino]ethanol dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



